molecular formula C7H16O B1580740 2-Ethyl-3-methylbutan-1-ol CAS No. 32444-34-1

2-Ethyl-3-methylbutan-1-ol

Cat. No. B1580740
CAS RN: 32444-34-1
M. Wt: 116.2 g/mol
InChI Key: OXFFPTMSBXBVLZ-UHFFFAOYSA-N
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Description

“2-Ethyl-3-methylbutan-1-ol” is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da . It is also known as 2-ethyl-3-methylbutanol .


Synthesis Analysis

The synthesis of an ester, such as 2-Ethyl-3-methylbutan-1-ol, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methylbutan-1-ol is represented by the formula C7H16O . The InChI code for this compound is 1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

2-Ethyl-3-methylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 116.2 .

Scientific Research Applications

2-Ethyl-3-methylbutan-1-ol

is a chemical compound with the molecular formula C7H16O . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety And Hazards

This compound is associated with several safety hazards. It can cause skin irritation, serious eye damage, and may be harmful if inhaled . It may also cause respiratory irritation, and repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

2-ethyl-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFFPTMSBXBVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305587
Record name 3-METHYL-2-ETHYL-1-BUTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methylbutan-1-ol

CAS RN

32444-34-1
Record name 3-METHYL-2-ETHYL-1-BUTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Saaidpour - Iranian Journal of Mathematical Chemistry, 2014 - ijmc.kashanu.ac.ir
Quantitative structure-property relationship (QSPR) for estimating the adsorption of aliphatic alcohols onto activated carbon were developed using substructural molecular fragments (…
Number of citations: 8 ijmc.kashanu.ac.ir
LF Tietze, C Raith, CC Brazel, S Hoelsken… - Synthesis, 2008 - thieme-connect.com
An improved method for the selective synthesis of enantiopure 2-substituted alcohols is described. Highly diastereoselective alkylation of pseudoephedrine-derived amides and …
Number of citations: 10 www.thieme-connect.com
S Gümüş - 2009 - open.metu.edu.tr
Numerical descriptors, beginning with Wiener, and then named topological indices by Hosoya, have gained gradually increasing importance along with other descriptors for use in …
Number of citations: 3 open.metu.edu.tr
EC Izgu, AC Burns, TR Hoye - Organic letters, 2011 - ACS Publications
… (4) Ozonolysis (and reductive workup with NaBH 4 ) of the disubstituted olefin smoothly provided the primary alcohol 11 [and (S)-2-ethyl-3-methylbutan-1-ol]. It is worth noting that a …
Number of citations: 20 pubs.acs.org

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